N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Overview
Description
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a quaternary ammonium compound with the molecular formula C32H70Br2N2. It is known for its surfactant properties and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylbutane-1,4-diamine with dodecyl bromide. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .
Scientific Research Applications
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N1,N3,N3-Tetramethyl-N1,N3-ditetradecylpropane-1,3-diaminium bromide
- N1,N1,N4,N4-Tetramethyl-N1,N4-ditetradecylbutane-1,4-diaminium bromide
- N,N,N’,N’-Tetramethyl-N,N’-ditetradecylhexane-1,6-diaminium bromide
Uniqueness
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form micelles and disrupt cell membranes makes it particularly useful in both research and industrial applications .
Properties
IUPAC Name |
dodecyl-[4-[dodecyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-29-33(3,4)31-27-28-32-34(5,6)30-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMPBRQDOSPSOT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H70Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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